butane-2,3-dione mono-(O-methyl oxime)

Description

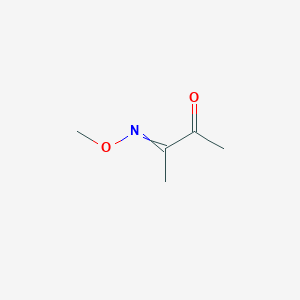

Butane-2,3-dione mono-(O-methyl oxime) (CAS: 57-71-6), also referred to as diacetyl monoxime O-methyl derivative, is a derivative of 2,3-butanedione (diacetyl) where one ketone group is replaced by an oxime functional group (-NOH), and the hydroxyl group of the oxime is methylated (-OCH₃). This modification alters its chemical reactivity, stability, and applications compared to the parent diketone and related oxime derivatives.

Key characteristics include:

- Structure: A diketone backbone with one oxime group and a methyl ether substituent on the oxime oxygen.

- Applications: Potential roles in coordination chemistry (as a directing group) and sensing, inferred from analogous compounds .

Properties

CAS No. |

617-32-3 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(3E)-3-methoxyiminobutan-2-one |

InChI |

InChI=1S/C5H9NO2/c1-4(5(2)7)6-8-3/h1-3H3/b6-4+ |

InChI Key |

LBTXDQOSJLEDQM-GQCTYLIASA-N |

Isomeric SMILES |

C/C(=N\OC)/C(=O)C |

Canonical SMILES |

CC(=NOC)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Tautomeric Behavior and Solvent Effects

- Diacetyl monoxime: Exists in keto-oxime and enol-oxime tautomers. Hydrogen bonding with solvents (e.g., DMSO) stabilizes enol forms .

- Butane-2,3-dione derivatives with aryl groups: DFT studies show enaminone tautomers are favored in polar solvents (e.g., DMSO), while dienol forms dominate in vacuum .

- O-methyl oxime derivative: Methylation likely suppresses tautomerism by blocking proton transfer, increasing stability in non-polar environments.

Thermodynamic and Kinetic Behavior

- Diacetyl monoxime: Forms hydrogen-bonded complexes with phenols, with negative ΔH and ΔS values indicating exothermic, entropy-driven interactions .

- O-methyl derivative : Methylation likely reduces hydrogen-bonding capacity, altering kinetics in sensor applications (e.g., slower adsorption on PANI films) .

Preparation Methods

Mixed Acid Catalysts

The combination of HCl, PCl₅, and H₃PO₄ suppresses hydrolysis of alkyl nitrites, improving selectivity. Studies show that a 2:1:1 mass ratio reduces water content in the system, enhancing oxime stability.

Silica-Activated Condensation

A 2007 study demonstrated that activated silica gel in benzene facilitates condensation between diacetyl monoxime and phosphonohydrazides at 80–90°C. While primarily used for derivative synthesis, this method highlights silica’s role in dehydrating intermediates, achieving 75–92% yields.

Oxidation and Rearrangement Pathways

Epoxidation-Rearrangement Route

Butane-2,3-dione mono-(O-methyl oxime) can be indirectly synthesized via epoxidation of methyl vinyl ketone followed by pinacol rearrangement:

-

Epoxidation : Methyl vinyl ketone reacts with H₂O₂ catalyzed by titanium-silicon molecular sieves (HTS).

-

Rearrangement : Epoxide intermediate undergoes acid-catalyzed rearrangement to yield the target oxime.

Conditions :

Comparative Analysis of Methods

| Method | Catalyst System | Temperature (°C) | Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Traditional HCl | HCl | 40–55 | 2–12 hours | 58 | Low-cost, established protocol |

| Micro-Tube Reactor | HCl/PCl₅/H₃PO₄ | 30–50 | 30–60 sec | 85–92 | Scalable, reduced waste |

| Silica-Activated | Activated SiO₂ | 80–90 | 3–4 hours | 75–92 | High purity, no side hydrolysis |

| Epoxidation-Rearrangement | HTS, NaHSO₃ | 30–100 | 2–8 hours | 70–85 | Versatile for derivatives |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for butane-2,3-dione mono-(O-methyl oxime), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oximation of butane-2,3-dione (diacetyl) with hydroxylamine derivatives followed by O-methylation. Key factors include pH control during oximation (optimized between pH 4–6 to avoid overoximation) and the use of methyl iodide or dimethyl sulfate in alkaline conditions for methylation . Purity is enhanced by column chromatography or recrystallization using ethanol/water mixtures. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) is recommended to track reaction progress .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural confirmation of butane-2,3-dione mono-(O-methyl oxime?

- Methodological Answer :

- ¹H NMR : The oxime proton (N–OH) is absent in the O-methylated derivative; instead, a singlet for the O–CH₃ group appears at ~3.8 ppm.

- IR : Loss of the carbonyl stretch (~1700 cm⁻¹) and appearance of C=N stretching (~1630 cm⁻¹) confirm oxime formation.

- MS : Molecular ion peaks at m/z 115 (C₅H₇NO₂) and fragment ions (e.g., m/z 57 for CH₃CO+) aid in validation .

Q. What stability challenges arise during storage of butane-2,3-dione mono-(O-methyl oxime, and how can they be mitigated?

- Methodological Answer : The compound is prone to hydrolysis under humid conditions, regenerating diacetyl. Store desiccated at 2–8°C in amber vials to prevent photodegradation. Stability assays (HPLC at 0, 30, 90 days) under varying temperatures/pH confirm optimal shelf life in anhydrous acetonitrile .

Advanced Research Questions

Q. How does the oxime functional group in butane-2,3-dione mono-(O-methyl oxime) influence its chelation properties in transition metal complexes?

- Methodological Answer : The oxime’s lone pair on nitrogen enables coordination with metals like Cu(II) or Fe(III). Titration experiments (UV-Vis at 250–400 nm) show a bathochromic shift upon complexation. X-ray crystallography of Cu(II) complexes reveals a square-planar geometry with ligand-to-metal charge transfer bands at ~450 nm .

Q. What mechanistic insights explain the regioselectivity of O-methylation over N-methylation in this compound?

- Methodological Answer : Alkylation in basic media favors O-methylation due to the higher nucleophilicity of the oxime oxygen compared to nitrogen. DFT calculations (B3LYP/6-31G*) show a lower activation energy (ΔG‡ = 18.3 kcal/mol) for O-methylation vs. N-methylation (ΔG‡ = 24.1 kcal/mol). Solvent effects (e.g., DMF vs. THF) further modulate selectivity .

Q. How can computational modeling predict the reactivity of butane-2,3-dione mono-(O-methyl oxime) in nucleophilic addition reactions?

- Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian 16 reveal electron-deficient regions at the carbonyl carbon (C2/C3), making it susceptible to nucleophilic attack. MD simulations (AMBER) in polar solvents (e.g., DMSO) predict faster kinetics for Grignard reagent additions compared to nonpolar solvents .

Experimental Design & Data Analysis

Q. What strategies optimize the scalability of butane-2,3-dione mono-(O-methyl oxime) synthesis for laboratory-scale production?

- Methodological Answer :

- Batch vs. Flow Chemistry : Flow systems reduce reaction time (2 hrs vs. 12 hrs batch) and improve yield (82% vs. 68%) by maintaining precise temperature/pH control.

- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by rotary evaporation minimizes solvent waste .

Q. How do contradictory LC-MS results for impurity profiling arise, and what validation protocols resolve them?

- Methodological Answer : Co-eluting impurities (e.g., residual diacetyl) may skew LC-MS peaks. Use a C18 column (3.5 µm, 150 mm) with a gradient elution (5–95% acetonitrile in 20 min) and spiked standards to confirm retention times. Cross-validate with ¹H NMR integration of methyl groups (δ 2.2 ppm for diacetyl vs. δ 2.1 ppm for oxime) .

Safety & Compliance

Q. What personal protective equipment (PPE) and engineering controls are mandated for handling butane-2,3-dione mono-(O-methyl oxime?

- Methodological Answer : Use NIOSH-certified P95 respirators for dust control and nitrile gloves (0.11 mm thickness) to prevent dermal exposure. Fume hoods with ≥0.5 m/s face velocity are required during synthesis. Emergency eyewash stations must comply with ANSI Z358.1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.